REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[NH:10][NH2:11].[CH3:12][C:13]([NH:15][C:16]([CH3:18])=O)=O>N1C=CC=CC=1>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[N:10]1[C:16]([CH3:18])=[N:15][C:13]([CH3:12])=[N:11]1 |f:0.1|
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(C=C(C=C1)F)NN
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred in an oil bath
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated at 125–130° C. under nitrogen for 2 h
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
the residue diluted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
was washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with brine (30 mL), dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)N1N=C(N=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |